

In-Depth Technical Guide to the Spectroscopic Data of Ehretioside B

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Compound of Interest

Compound Name: Ehretioside B

Cat. No.: B169225

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ehretioside B**, a nitrile glucoside isolated from *Ehretia philippinensis*. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols for its isolation and analysis, and a workflow diagram illustrating the characterization process.

Core Spectroscopic Data

The structural elucidation of **Ehretioside B** was achieved through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. The data presented below are compiled from the first report of its isolation and characterization.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was instrumental in determining the molecular formula and mass of **Ehretioside B**.

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula	Inferred Mass
Negative FAB-MS	310 [M-H] ⁻	C ₁₄ H ₁₇ NO ₇	311.1005

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra of **Ehretioside B** were recorded in pyridine- d_5 . The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data for **Ehretioside B** (in pyridine- d_5)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone			
2'-H	7.42	d	2.0
5'-H	7.15	d	8.5
6'-H	7.22	dd	8.5, 2.0
$\alpha\text{-H}_2$	4.02	s	
Glucose			
1-H	5.21	d	7.5
2-H	4.29	t	7.5
3-H	4.39	t	7.5
4-H	4.41	t	7.5
5-H	4.04	m	
6a-H	4.45	dd	11.5, 5.5
6b-H	4.58	dd	11.5, 2.5

Table 2: ^{13}C NMR Spectroscopic Data for **Ehretioside B** (in pyridine- d_5)

Carbon	Chemical Shift (δ , ppm)
Aglycone	
1'	157.1
2'	117.8
3'	151.0
4'	124.2
5'	117.1
6'	122.9
α	23.3
CN	118.4
Glucose	
1	102.0
2	75.0
3	78.5
4	71.7
5	78.9
6	62.8

Experimental Protocols

The following section details the methodology for the isolation and spectroscopic analysis of **Ehretioside B** from the stem bark of *Ehretia philippinensis*.

Plant Material and Extraction

The stem bark of *Ehretia philippinensis* was the source material for the isolation of **Ehretioside B**. The dried and powdered bark was extracted with 70% methanol. The resulting extract was then concentrated under reduced pressure.

Isolation and Purification

The concentrated methanol extract underwent a series of partitioning and chromatographic steps to isolate **Ehretioside B**.

- **Solvent Partitioning:** The concentrated extract was suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol.
- **Column Chromatography:** The n-butanol soluble fraction, which showed promising activity in preliminary bioassays, was subjected to silica gel column chromatography. The column was eluted with a solvent system of chloroform-methanol-water (in a 7:3:0.5 ratio).
- **Further Purification:** Fractions containing **Ehretioside B** were further purified using a combination of Sephadex LH-20 column chromatography and high-performance liquid chromatography (HPLC) to yield the pure compound.

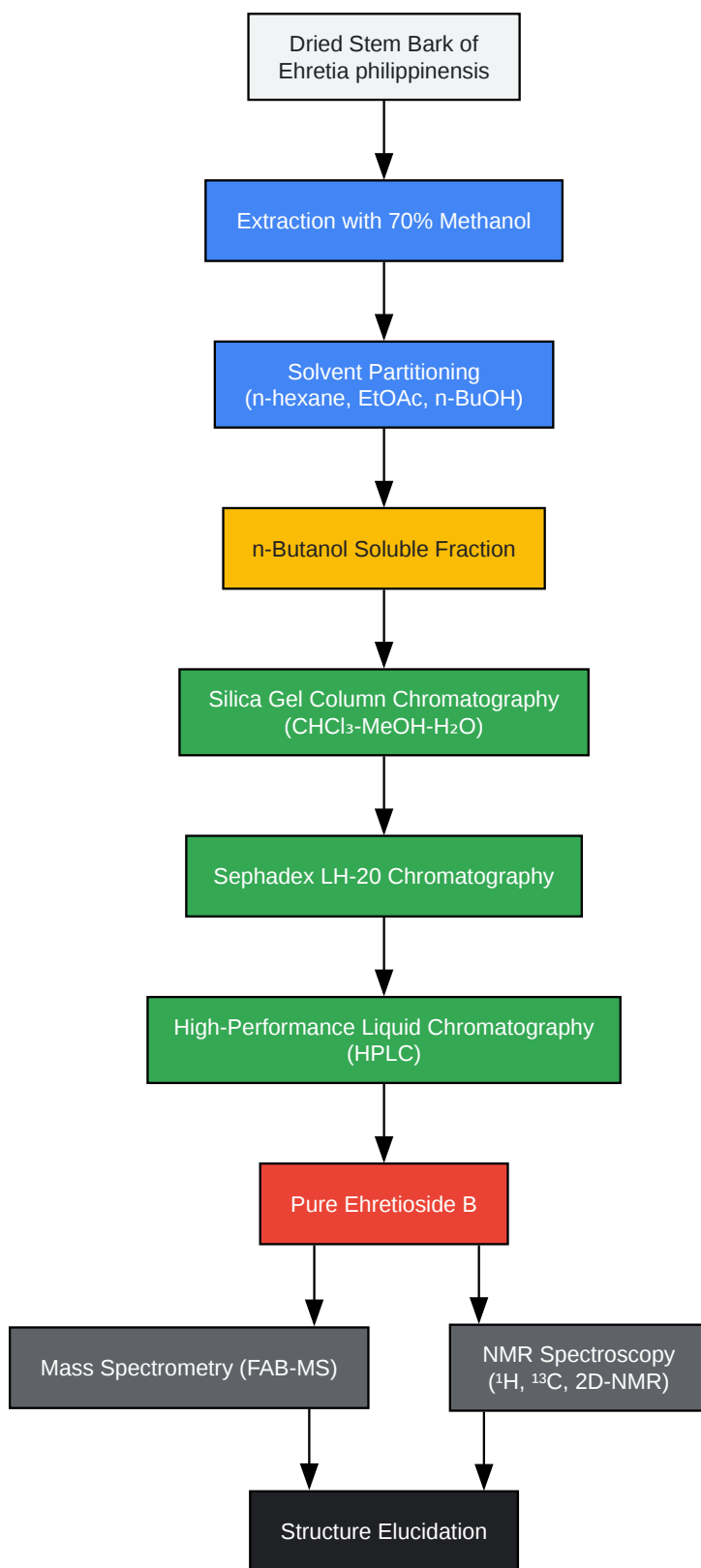
Spectroscopic Analysis

The structural characterization of the purified **Ehretioside B** was performed using the following spectroscopic techniques:

- **Mass Spectrometry (MS):** Negative ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight of the compound.
- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, and 2D-NMR (such as COSY and HMBC) experiments were conducted to elucidate the complete structure and assign all proton and carbon signals. The spectra were recorded on a JEOL GSX-400 spectrometer in pyridine- d_5 with tetramethylsilane (TMS) as the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isolation and structural elucidation of **Ehretioside B**.



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Fig. 1: Experimental workflow for the isolation and characterization of **Ehretioside B**.

This comprehensive guide provides researchers and professionals with the essential spectroscopic data and methodologies related to **Ehretioside B**. This information serves as a foundational resource for future studies aimed at exploring the full therapeutic potential of this natural compound.

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